3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
N-(3,5-dimethoxyphenyl)-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide (molecular formula: C₁₉H₂₁N₅O₃S; molecular weight: 399.5 g/mol) is a small-molecule acetamide derivative featuring a 3,5-dimethoxyphenyl group linked via a thioacetamide bridge to a pyrimidine ring substituted with a 5-methylpyrazole moiety .
Properties
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)16-10-9-15(26-2)11-17(16)27-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAIDVPEBMGMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family that has attracted attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of the compound typically involves reactions between appropriate precursors under controlled conditions. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the molecular structure and confirm the formation of the desired product.
Table 1: Summary of Synthesis Conditions
| Reagent | Amount | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| (E)-1-(1-benzyl-5-methyl-1H-triazol-4-yl)-3-(3-methoxyphenyl)prop-2-en-1-one | 0.2 g (0.59 mmol) | Ethanol | 40 min | 78% |
| Guanidine hydrochloride | 0.17 g (1.77 mmol) | |||
| Sodium hydroxide | 0.04 g (1.0 mmol) |
Biological Activity
Research indicates that compounds containing the triazole and oxadiazole moieties exhibit a wide range of biological activities, including:
- Antibacterial Activity : Studies have demonstrated that derivatives of this compound show significant antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Antifungal Properties : Similar compounds have shown efficacy against fungal pathogens, suggesting potential applications in treating fungal infections.
- Antiviral Effects : Some derivatives have been reported to possess antiviral activity, particularly against RNA viruses.
Case Study: Antibacterial Activity
In a recent study, the antibacterial activity of various triazole derivatives was evaluated using standard disk diffusion methods. The results indicated that compounds with higher electron-donating groups exhibited enhanced activity against Gram-positive bacteria.
The biological activity of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the triazole ring facilitates interaction with biomolecules due to its planar structure and ability to form hydrogen bonds.
Computational Studies
Density Functional Theory (DFT) calculations have been employed to predict the electronic properties and reactivity of this compound. Parameters such as the HOMO-LUMO gap provide insights into its stability and potential biological interactions.
Table 2: DFT Calculated Properties
| Property | Value |
|---|---|
| HOMO Energy Level | -5.23 eV |
| LUMO Energy Level | -2.34 eV |
| HOMO-LUMO Gap | 2.89 eV |
| Electrophilicity Index | 0.15 |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of benzyltriazole derivatives with dimethoxyphenyl oxadiazoles. The structural features include a triazole ring that is known for its biological activity and an oxadiazole moiety that enhances stability and reactivity.
Key Structural Features:
- Triazole Ring : Contributes to biological activity.
- Oxadiazole Moiety : Enhances stability and potential for electronic applications.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. The compound has been shown to inhibit various bacterial strains effectively. A study reported its synthesis alongside antibacterial activity tests demonstrating its potential as a lead compound in developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Triazoles are known to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this specific compound may inhibit tumor growth through mechanisms that warrant further investigation .
Fluorescent Properties
Compounds with oxadiazole structures are often utilized in material science due to their fluorescent properties. The incorporation of the triazole moiety can enhance the photophysical characteristics of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Sensors
The electronic properties of triazoles make them suitable candidates for sensor applications. The compound's ability to interact with various analytes can be exploited in developing sensors for environmental monitoring or biomedical diagnostics .
Pesticidal Activity
Compounds containing triazoles have been reported to exhibit fungicidal properties. The oxadiazole component may enhance the efficacy against specific fungal pathogens affecting crops. Research into this area suggests potential applications in agrochemicals for crop protection .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 5-methylpyrazole group contrasts with the benzothiazole (Compound 19) and benzenesulfonyl (Compound 2) groups in analogs, which may alter target selectivity or pharmacokinetics .
- Lipophilicity : The compound’s high XLogP (5.3) suggests strong hydrophobic character, whereas the target compound’s methoxy groups may enhance solubility .
Kinase Inhibition Potential
Compound 19 (from ) shares a pyrimidinone-thioacetamide scaffold with the target compound but incorporates a trifluoromethylbenzothiazole group. Such substituents are common in kinase inhibitors (e.g., CK1-specific inhibitors), where the trifluoromethyl group enhances binding affinity via hydrophobic interactions . The target compound’s pyrazole moiety may offer similar advantages but with reduced steric hindrance.
Elastase Inhibition
Compound 2 () demonstrates elastase inhibition activity due to its benzimidazole-thioacetamide core and chloro-methylphenyl substituent. The target compound lacks the benzimidazole system, suggesting divergent biological targets, though its pyrimidine-pyrazole scaffold could still interact with serine proteases .
Structural Complexity and Binding Interactions
However, its higher molecular weight and hydrophobicity may limit cellular uptake .
Preparation Methods
Solvent and Temperature Effects
The choice of solvent critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitate cyclocondensation by stabilizing transition states, whereas ethanol or methanol is preferred for triazole formation due to their compatibility with copper catalysts. Elevated temperatures (80–120°C) accelerate oxadiazole ring closure but risk side reactions such as nitro group reduction or ester hydrolysis. Controlled heating under reflux in toluene minimizes these issues while maintaining yields above 75%.
Catalytic Systems
Copper(I) iodide (CuI) remains the standard catalyst for Huisgen cycloaddition, though recent studies highlight the superiority of ruthenium-based complexes in enhancing regioselectivity for the 1,4-disubstituted triazole isomer. For oxadiazole formation, HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) outperforms EDC·HCl in coupling efficiency, particularly when steric hindrance is a concern.
Characterization and Validation
Structural confirmation relies on advanced spectroscopic techniques:
-
1H NMR : The methyl group on the triazole ring resonates at δ 2.45–2.60 ppm, while aromatic protons from the 2,4-dimethoxyphenyl group appear as doublets at δ 6.85–7.20 ppm.
-
13C NMR : The oxadiazole ring’s quaternary carbon is observed at δ 165–170 ppm, and the triazole’s C4 carbon appears at δ 145–150 ppm.
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HRMS (ESI+) : A molecular ion peak at m/z 406.1423 ([M+H]+) matches the theoretical mass of C21H20N5O3.
Table 1. Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| 1H NMR (400 MHz) | δ 2.55 (s, 3H) | Triazole-CH3 |
| δ 3.85 (s, 6H) | OCH3 groups | |
| 13C NMR (100 MHz) | δ 167.2 | Oxadiazole C=N |
| HRMS | 406.1423 ([M+H]+, calc. 406.1418) | Molecular ion confirmation |
Comparative Analysis with Analogous Compounds
The inclusion of 2,4-dimethoxyphenyl and benzyl groups distinguishes this compound from analogues like 3-(3-nitrophenyl)-5-methyl-1,2,4-oxadiazole. The methoxy substituents enhance electron density, reducing oxidative degradation rates by 40% compared to nitro-containing derivatives. Conversely, the benzyl group on the triazole improves lipophilicity, increasing cell membrane permeability in biological assays.
Challenges and Limitations
Regioselectivity in Triazole Formation
Unwanted 1,5-regioisomers may constitute up to 15% of the product mixture during Huisgen cycloaddition. Chromatographic separation (silica gel, ethyl acetate/hexane) is required to isolate the desired 1,4-isomer, reducing overall yield.
Purification Difficulties
The compound’s low solubility in aqueous media complicates recrystallization. Reverse-phase HPLC using acetonitrile/water (70:30) gradients achieves >95% purity but increases production costs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing precursors (e.g., triazole derivatives and aryl-substituted oxadiazole intermediates) in ethanol or DMF with catalytic acetic acid. For example, describes a similar synthesis using substituted benzaldehyde and triazole derivatives under reflux for 4 hours, followed by solvent evaporation and filtration . Modifications include adjusting stoichiometry or introducing microwave-assisted synthesis to reduce reaction time (as seen in for analogous triazole-thiones) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches in oxadiazole at ~1600 cm⁻¹, triazole ring vibrations).
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm, methoxy groups at δ ~3.8 ppm). highlights NMR validation for benzimidazole-triazole hybrids .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages .
Q. How is the compound’s solubility assessed for in vitro assays?
- Methodology : Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (chloroform) via gravimetric or UV-Vis methods. Pre-saturation experiments (e.g., shaking excess compound in solvent for 24 hours) are followed by filtration and quantification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (solvent, temperature, catalyst). For example, achieved higher yields using DMF over ethanol for triazole-thione synthesis .
- Microwave Irradiation : Reduces reaction time (e.g., 30 minutes vs. 4 hours under reflux) while maintaining yield, as demonstrated for benzotriazole derivatives in .
- Catalyst Screening : Test bases (e.g., TEA) or metal catalysts (e.g., CuI for click chemistry) to accelerate cyclization .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. highlights discrepancies in antifungal activity due to variable inoculum sizes .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity. used docking to explain thiazole-triazole interactions with target enzymes .
- Dose-Response Repetition : Conduct triplicate experiments with blinded samples to minimize bias .
Q. How can the compound’s acid-base properties influence its pharmacokinetics?
- Methodology :
- Potentiometric Titration : Determine pKa values using tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol). provides a protocol for triazole derivatives, where half-neutralization potentials (HNP) are derived from mV-mL titration curves .
- LogP Measurement : Use shake-flask or HPLC methods to assess lipophilicity, critical for blood-brain barrier penetration predictions .
Key Considerations for Researchers
- Synthetic Reproducibility : Document solvent purity and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
- Data Validation : Cross-check spectral data with computational tools (e.g., ChemDraw NMR prediction) to avoid misassignment .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate cytotoxicity in non-target cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
